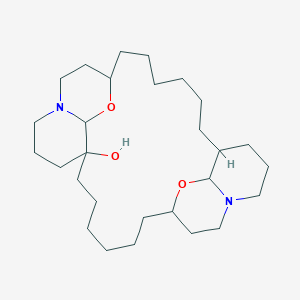

Demethylxestospongine B

Description

Properties

CAS No. |

144789-03-7 |

|---|---|

Molecular Formula |

C28H50N2O3 |

Molecular Weight |

462.7 g/mol |

IUPAC Name |

9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontan-1-ol |

InChI |

InChI=1S/C28H50N2O3/c31-28-17-8-4-3-7-13-24-15-21-29-19-9-12-23(26(29)32-24)11-5-1-2-6-14-25-16-22-30(20-10-18-28)27(28)33-25/h23-27,31H,1-22H2 |

InChI Key |

DAHFKODECRYGAQ-UHFFFAOYSA-N |

SMILES |

C1CCCC2CCN3CCCC(C3O2)(CCCCCCC4CCN5CCCC(C5O4)CC1)O |

Canonical SMILES |

C1CCCC2CCN3CCCC(C3O2)(CCCCCCC4CCN5CCCC(C5O4)CC1)O |

Synonyms |

demethylxestospongin B demethylxestospongine B |

Origin of Product |

United States |

Synthetic Endeavors and Pathway Elucidation of Demethylxestospongine B

Total Synthesis Strategies

The complex structure of demethylxestospongine B has spurred considerable efforts in the field of total synthesis, leading to the development of various strategies to construct its unique bis-1-oxaquinolizidine framework.

Historical Perspectives on Xestospongin Total Synthesis

Early synthetic work on the xestospongin family, such as the syntheses of xestospongin A and C, laid a critical foundation for tackling more complex analogs like this compound. nih.govacs.org These initial forays were often characterized by their elegance and brevity, particularly in the assembly of C2-symmetrical and non-hydroxylated versions of the core structure. nih.gov A key challenge in these early syntheses was the control of relative stereochemistry within the oxaquinolizidine ring system. tandfonline.com A significant breakthrough was the use of condensation reactions between 5-halovaleraldehydes and 1,3-aminoalcohols, which allowed for the construction of the oxaquinolizidine skeleton with stereochemical control achieved through equilibration. researchgate.net These foundational studies not only provided access to various xestospongin compounds but also helped to resolve ambiguities regarding their absolute configurations. nih.gov

Evolution of Scalable Total Synthesis for this compound

A more recent, refined synthesis of (+)-desmethylxestospongin B has increased the total yield by 50% compared to the original route. nih.gov This updated approach successfully produced 0.37 grams of the natural product. nih.gov Key features of this scalable synthesis include the early application of an Ireland-Claisen rearrangement, macrolactamization, and a late-stage installation of the oxaquinolizidine units via lactam reduction. nih.govresearchgate.net This flexible strategy allows for control over the oxidation levels and stereochemistry at the C9/9' positions. nih.govresearchgate.net

Precise control of stereochemistry is paramount in the synthesis of this compound, which possesses multiple chiral centers. nih.gov A significant advancement in achieving this control is the use of a highly stereoselective epoxidation method. nih.gov This approach helps to establish the stereochemistry for four of the six chiral centers, reducing the reliance on kinetic resolution. nih.gov The Ireland-Claisen rearrangement has also proven to be a strategic reaction for establishing the desired stereochemistry at the C9/9' stereocenters. nih.gov In some synthetic strategies, chelation control using reagents like zinc salts has been employed to direct the formation of specific stereoisomers, particularly in the construction of related spiroketal structures. beilstein-journals.org

The synthesis of a complex molecule like this compound necessitates the use of protecting groups to mask reactive functional groups and direct the course of reactions. jocpr.comorganic-chemistry.org A key aspect of an efficient synthesis is the strategic implementation and removal of these groups to avoid superfluous steps and improve yields. nih.gov

In the scalable synthesis of this compound, careful consideration was given to protecting group strategies to prevent issues during their removal. nih.gov For instance, an earlier synthetic route involved the introduction of a para-methoxybenzyl (PMB) group that had to be removed only four steps later in a 22-step sequence, highlighting an area for improvement. acs.org The updated synthesis sought to avoid such inefficient protection/deprotection sequences. acs.org The use of an allyl ester protecting group was found to be advantageous, as it prevented premature desilylation before the crucial macrolactamization step. nih.gov After the ring closure, the silyl (B83357) group is removed in preparation for the final construction of the bis-oxaquinolizidine heterocycles, followed by the removal of the PMB group. nih.gov

| Protecting Group | Function | Stage of Use |

| Allyl ester | Protected a carboxylic acid to prevent premature desilylation | Prior to macrolactamization |

| para-Methoxybenzyl (PMB) | Protected an alcohol functional group | Intermediate steps |

| Silyl group | Protected an alcohol functional group | Throughout the synthesis until late-stage |

Further enhancements were made in the later stages of the synthesis. For example, the conditions for the Birch reduction, used for the semireduction of a lactam, were investigated to improve its outcome. nih.gov Additionally, the final ring closure step required careful control of reaction time and temperature to ensure the formation of both bis-oxaquinolizidine rings and to avoid the formation of byproducts. acs.org These modifications collectively contributed to a more scalable and efficient synthesis, ultimately providing a larger quantity of this compound for biological studies. nih.gov

| Synthetic Step | Optimization Strategy | Impact on Yield/Efficiency |

| Initial steps to allylic alcohol | Restructuring of route, stereoselective epoxidation, reduced protecting group use | More than doubled the yield of the common intermediate |

| Macrolactamization | Use of an allyl ester to prevent premature desilylation | Increased total yield |

| Birch reduction | Further investigation required to optimize | Potential for future yield improvement |

| Final ring closure | Extended reaction time and higher temperature | Drove the reaction to completion, forming both rings |

Semisynthetic and Derivatization Approaches for this compound Analogs

While total synthesis provides access to the natural product itself, semisynthetic and derivatization approaches are crucial for exploring the structure-activity relationships and developing analogs with potentially improved properties. The flexible synthetic strategy developed for this compound allows for the synthesis of various xestospongins with different stereochemistry and oxidation states at the C9/9' positions. nih.gov This adaptability was demonstrated by the synthesis of araguspongine C, which had not been accessible through previous methods. nih.gov The ability to generate a library of analogs is essential for identifying the key structural features responsible for the biological activity of these compounds. d-nb.info

Biosynthetic Pathway Investigations of this compound

The intricate molecular architecture of this compound has spurred significant interest in understanding its natural construction within marine organisms. While the complete biosynthetic pathway has not been fully elucidated, extensive research into related alkaloid biosynthesis, particularly that of quinolizidine (B1214090) alkaloids, provides a strong foundation for proposing a plausible biogenetic route.

Proposed Biogenetic Routes in Marine Organisms

The prevailing hypothesis for the biosynthesis of this compound and other xestospongin-type alkaloids in marine sponges, such as those from the Xestospongia genus, centers on the dimerization of two monomeric C9-C5N units. nih.gov This proposed pathway draws parallels with the well-studied biosynthesis of quinolizidine alkaloids in plants, where L-lysine serves as a primary precursor. researchgate.netmdpi.com

The proposed biogenetic route is initiated by the decarboxylation of L-lysine to yield cadaverine (B124047). nih.govmdpi.com This is a common initial step in the formation of many lysine-derived alkaloids. nih.gov Following this, it is suggested that cadaverine undergoes oxidative deamination and subsequent cyclization to form a Δ¹-piperideine intermediate. The dimerization of two such piperideine-derived units, or a closely related monomer, is then proposed to form the characteristic bis-1-oxaquinolizidine macrocyclic core of the xestospongins. nih.govrsc.org

An alternative, though related, proposal suggests the biogenetic origin from bis-3-alkylpyridine units, which would undergo subsequent cyclization and modification to form the final macrocyclic structure. This hypothesis also points to a dimerization event as a key step in the assembly of the complex scaffold.

The final steps in the biosynthesis of this compound would involve specific tailoring reactions, including hydroxylations and, crucially, the demethylation of a precursor molecule, likely xestospongin B, to arrive at the final structure. The presence of a variety of related xestospongin congeners within the same sponge species lends support to the idea of a divergent biosynthetic pathway where a common precursor is modified by a suite of tailoring enzymes to generate structural diversity. nih.gov

| Proposed Biosynthetic Step | Description | Precursor(s) | Intermediate(s)/Product(s) |

| Initiation | Decarboxylation of L-lysine | L-lysine | Cadaverine |

| Monomer Formation | Oxidative deamination and cyclization | Cadaverine | Δ¹-piperideine |

| Dimerization | Coupling of two monomeric units | Δ¹-piperideine (or related monomer) | Macrocyclic bis-1-oxaquinolizidine core |

| Tailoring | Hydroxylation and demethylation | Xestospongin B (putative) | This compound |

Putative Enzymatic Machinery Involved in this compound Formation

While the specific enzymes responsible for the biosynthesis of this compound in marine sponges have not been isolated and characterized, inferences can be made based on analogous reactions in other well-defined alkaloid biosynthetic pathways.

Initial Steps: Decarboxylation and Amine Oxidation

The initial decarboxylation of L-lysine to cadaverine is a reaction catalyzed by lysine decarboxylase (LDC) , a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme. nih.govmdpi.comnih.govacs.org LDCs are well-characterized in plant quinolizidine alkaloid biosynthesis. nih.govmdpi.com The subsequent oxidative deamination of cadaverine to an amino-aldehyde, which spontaneously cyclizes to Δ¹-piperideine, is likely catalyzed by a copper amine oxidase (CAO) . researchgate.netmdpi.com

Formation of the Oxaquinolizidine Ring System

The formation of the 1-oxaquinolizidine ring system is a more complex process. While the precise enzymatic control is unknown, it is hypothesized to involve intramolecular cyclization reactions. smolecule.com In synthetic studies, the condensation of 5-halovaleraldehydes with 1,3-aminoalcohols has been shown to spontaneously form the oxaquinolizidine ring, suggesting that a similar enzyme-mediated condensation could occur in nature.

Dimerization of Monomeric Precursors

The dimerization of the monomeric units is a critical step in forming the macrocyclic structure. In the biosynthesis of other dimeric alkaloids, this type of coupling reaction is often catalyzed by cytochrome P450 monooxygenases or peroxidases . researchgate.netnih.govufp.pt These enzymes are known to catalyze carbon-carbon bond formation through oxidative coupling mechanisms. It is therefore plausible that a member of one of these enzyme families is responsible for the dimerization step in this compound biosynthesis.

Final Tailoring Reactions: Hydroxylation and Demethylation

The final structural modifications, including hydroxylations and demethylation, are also likely carried out by specific classes of enzymes. Oxidoreductases , particularly cytochrome P450 monooxygenases , are strong candidates for catalyzing the hydroxylation of the xestospongin scaffold. smolecule.comnih.gov The demethylation of a precursor to yield this compound would likely be carried out by a demethylase , another class of enzyme frequently encountered in the late stages of natural product biosynthesis.

| Putative Enzyme Class | Proposed Function in this compound Biosynthesis | Substrate(s) | Product(s) |

| Lysine Decarboxylase (LDC) | Decarboxylation of L-lysine | L-lysine | Cadaverine |

| Copper Amine Oxidase (CAO) | Oxidative deamination of cadaverine | Cadaverine | 5-aminopentanal (leading to Δ¹-piperideine) |

| Cytochrome P450 Monooxygenase / Peroxidase | Dimerization of monomeric precursors | Piperideine-derived monomers | Macrocyclic core |

| Oxidoreductase (e.g., Cytochrome P450) | Hydroxylation of the macrocycle | Macrocyclic intermediate | Hydroxylated macrocycle |

| Demethylase | Removal of a methyl group | Xestospongin B (putative) | This compound |

Molecular Pharmacology of Demethylxestospongine B

Modulatory Effects on Intracellular Calcium Signaling

Demethylxestospongine B exerts its primary pharmacological effects by interfering with the complex machinery that governs intracellular calcium (Ca²⁺) concentrations. Calcium ions are critical second messengers that regulate a vast array of cellular processes, and their precise spatial and temporal control is essential for normal cell function.

The principal molecular target of this compound and other xestospongins is the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R). nih.govuchile.cl IP3Rs are ligand-gated Ca²⁺ channels predominantly located on the membrane of the endoplasmic reticulum (ER), which is a major intracellular Ca²⁺ storage organelle. binasss.sa.cr The binding of inositol 1,4,5-trisphosphate (IP3) to its receptor triggers the opening of the channel, allowing the rapid release of Ca²⁺ from the ER into the cytosol. binasss.sa.cr This elevation in cytosolic Ca²⁺ concentration initiates a wide range of cellular responses.

This compound is a potent blocker of IP3-mediated Ca²⁺ release from the endoplasmic reticulum. nih.gov Studies have demonstrated that the xestospongin class of compounds, including this compound, effectively inhibits the release of Ca²⁺ induced by agonists that stimulate the production of IP3. nih.govuchile.cl For instance, xestospongins have been shown to block bradykinin- and carbamylcholine-induced Ca²⁺ efflux from ER stores. nih.gov

The mechanism by which some xestospongins, like xestospongin C, inhibit the IP3R is suggested to be non-competitive, meaning it does not directly compete with IP3 for its binding site on the receptor. nih.gov However, other research on xestospongin B indicates a competitive inhibition mechanism, where it displaces [³H]IP3 from its binding sites on rat cerebellar membranes and skeletal myotube homogenates. uchile.cl While the precise site of action for all xestospongins remains an area of active investigation, their ability to prevent the release of Ca²⁺ from the ER via the IP3R is a well-established aspect of their molecular pharmacology. uchile.cl

A significant feature of the xestospongins, including by extension this compound, is their high selectivity for IP3Rs over another major class of intracellular Ca²⁺ release channels, the ryanodine (B192298) receptors (RyRs). nih.gov RyRs are particularly important in muscle contraction and are also found in many non-muscle cells, where they contribute to Ca²⁺ signaling. nih.gov Research has shown that xestospongins exhibit a much greater inhibitory potency at IP3Rs compared to RyRs. nih.gov For example, xestospongin C has been reported to have a 30-fold higher selectivity for IP3Rs over RyRs. abcam.com This selectivity makes this compound and related compounds valuable experimental tools for specifically investigating cellular processes mediated by IP3R signaling, without directly affecting RyR-mediated Ca²⁺ release. nih.gov

The endoplasmic reticulum and mitochondria are often in close physical proximity, forming specialized contact sites that facilitate direct communication, including the transfer of Ca²⁺. nih.gov The Ca²⁺ released from the ER via IP3Rs can be taken up by mitochondria through the mitochondrial calcium uniporter (MCU). nih.govbmbreports.org This mitochondrial Ca²⁺ uptake is crucial for stimulating cellular respiration and ATP production by activating key enzymes in the tricarboxylic acid (TCA) cycle. bmbreports.orgfrontiersin.org

By inhibiting IP3R-mediated Ca²⁺ release, this compound can indirectly influence mitochondrial function. A reduction in Ca²⁺ transfer from the ER to mitochondria can lead to decreased activation of mitochondrial dehydrogenases, potentially impacting the rate of cellular respiration and ATP synthesis. nih.gov However, excessive mitochondrial Ca²⁺ can also be detrimental, leading to the opening of the mitochondrial permeability transition pore (mPTP) and the induction of cell death. frontiersin.org Therefore, by modulating the primary Ca²⁺ release from the ER, this compound can play a role in the delicate balance of mitochondrial Ca²⁺ homeostasis. While direct studies on this compound's specific impact on mitochondrial respiration are less common, its established role as an IP3R inhibitor suggests a clear mechanism by which it can influence these downstream mitochondrial processes.

Interaction with Inositol 1,4,5-Trisphosphate Receptors (IP3Rs)

Cellular Responses and Pharmacological Outcomes

The modulation of intracellular Ca²⁺ signaling by this compound, primarily through its inhibition of IP3Rs, triggers significant downstream cellular responses. One of the most notable outcomes is the induction of autophagy.

Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and long-lived proteins. nih.gov It involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic material and delivers it to the lysosome for breakdown. mdpi.com The IP3R has been identified as a key regulator of autophagy. uchile.cl

The mechanism by which this compound and other IP3R inhibitors like xestospongin B induce autophagy is linked to the interaction between the IP3R and the Beclin-1 protein, a crucial component of the autophagy initiation complex. nih.govuchile.cl The anti-apoptotic protein Bcl-2 can bind to both the IP3R and Beclin-1. nih.gove-century.us In its basal state, the IP3R can sequester a pool of Bcl-2 at the ER membrane. This interaction is thought to inhibit autophagy. uchile.cl

By inhibiting the IP3R, this compound is proposed to disrupt the IP3R-Bcl-2 complex. nih.gov This disruption can lead to the release of Beclin-1 from its inhibitory interaction with Bcl-2, freeing it to participate in the formation of the autophagosome. nih.govuchile.cl Treatment of cells with xestospongin B has been shown to promote the release of Beclin-1 from the IP3R-Bcl-2 complex, leading to the activation of autophagy. nih.gov This induction of autophagy by IP3R blockade occurs through a pathway that requires essential autophagy-related proteins (Atgs) and is independent of changes in the steady-state Ca²⁺ levels in the ER and cytosol. uchile.cl

Table of Research Findings on Xestospongin B, a closely related compound:

| Parameter | Cell/Tissue Type | Finding | Reference |

| IP3R Inhibition | Rat Cerebellar Membranes | Competitive inhibitor, displaces [³H]IP3 with an EC₅₀ of 44.6 ± 1.1 µM. | uchile.cl |

| IP3R Inhibition | Rat Skeletal Myotube Homogenates | Competitive inhibitor, displaces [³H]IP3 with an EC₅₀ of 27.4 ± 1.1 µM. | uchile.cl |

| Ca²⁺ Signal Suppression | Neuroblastoma (NG108-15) cells | Suppressed bradykinin-induced Ca²⁺ signals in a dose-dependent manner. | uchile.cl |

| Ca²⁺ Oscillation Suppression | Isolated Rat Myotube Nuclei | Reduced or suppressed IP3-induced Ca²⁺ oscillations with an EC₅₀ of 18.9 ± 1.35 µM. | uchile.cl |

| Autophagy Induction | Human Cells | Induces autophagy through a pathway requiring Beclin-1, Atg5, Atg10, Atg12, and hVps34. | uchile.cl |

Structure Activity Relationship Sar Studies of Demethylxestospongine B and Analogs

Identification of Pharmacophoric Elements within the Demethylxestospongine B Scaffold

The pharmacophore of this compound, the essential three-dimensional arrangement of chemical features required for its biological activity, is largely defined by its unique macrocyclic structure. The primary pharmacophoric elements are embedded within the rigid bis-1-oxaquinolizidine scaffold. While specific pharmacophore modeling studies on this compound are not extensively documented in publicly available literature, the key elements can be inferred from its known activity as an IP₃ receptor antagonist.

The essential features include:

Two tertiary amine nitrogens: These are situated within the oxaquinolizidine rings and are likely protonated at physiological pH, acting as cationic centers that can engage in electrostatic interactions with the target protein.

Together, these elements create a specific three-dimensional arrangement of hydrogen bond donors, acceptors, and hydrophobic regions that are crucial for high-affinity binding to the IP₃ receptor.

Role of the Macrocyclic Bis-1-oxaquinolizidine Core in Bioactivity

The macrocyclic bis-1-oxaquinolizidine core is the defining structural feature of the xestospongin family of natural products, including this compound, and is indispensable for their biological activity. This complex, rigid framework serves as a scaffold, holding the key pharmacophoric elements in a precise spatial arrangement necessary for interaction with their biological targets.

The bioactivity of this core is attributed to several factors:

Conformational Rigidity: The bicyclic nature of the 1-oxaquinolizidine units and the macrocyclic ring constrain the molecule into a well-defined three-dimensional shape. This pre-organization reduces the entropic penalty upon binding to a receptor, contributing to higher affinity.

Precise Spatial Orientation: The macrocycle ensures that the two 1-oxaquinolizidine moieties are positioned at an optimal distance and orientation from each other. This is believed to be critical for spanning the binding site on the IP₃ receptor, which is a tetrameric channel.

Modulation of Physicochemical Properties: The core structure imparts a unique combination of lipophilicity from the hydrocarbon portions and polarity from the embedded heteroatoms, which influences the compound's solubility, membrane permeability, and ability to interact with the binding pocket of the receptor.

The family of araguspongine/xestospongin alkaloids, which are chemically dimeric 2,9-disubstituted 1-oxaquinolizidines, exhibit a range of biological activities, including vasodilation and inhibition of IP₃ receptor-mediated Ca²⁺ release. nih.gov This underscores the central role of the macrocyclic bis-1-oxaquinolizidine core in conferring the biological functions of these marine natural products.

Impact of Stereochemistry and Substituent Variations (e.g., C2 symmetry, C9/C9' hydroxylation) on Potency and Selectivity

The stereochemistry and the presence of substituents on the this compound scaffold have a profound impact on its potency and selectivity as an IP₃ receptor inhibitor. The spatial arrangement of the atoms and the introduction of functional groups can significantly alter the binding affinity and interaction with the target protein.

C2 Symmetry: Many of the naturally occurring xestospongins, including this compound, possess a C2 axis of symmetry. This symmetry suggests that the molecule may interact with a complementary symmetric binding site on the tetrameric IP₃ receptor. Deviations from this symmetry could potentially lead to a decrease in binding affinity.

C9/C9' Hydroxylation: The presence and position of hydroxyl groups on the macrocyclic core can significantly modulate the biological activity. Hydroxylation can introduce new hydrogen bonding interactions with the receptor, thereby increasing affinity. However, it can also alter the molecule's conformational preferences and solubility. A study on hydroxylated xestospongins revealed that these derivatives are not only potent IP₃ receptor blockers but also gain the ability to sensitize ryanodine (B192298) receptors to Ca²⁺-induced Ca²⁺ release. nih.gov This highlights how a seemingly minor structural modification can introduce new biological activities.

The following table summarizes the reported activities of some xestospongin analogs, illustrating the impact of structural variations on their IP₃ receptor inhibitory potency.

| Compound | Structural Features | IC₅₀ (nM) for IP₃ Receptor Inhibition |

| Xestospongin C | Parent macrocycle | 358 |

| Xestospongin D | 9-hydroxy derivative of Xestospongin C | Data not available, but noted as a potent inhibitor |

| 7-OH-Xestospongin A | 7-hydroxy derivative of Xestospongin A | Potent inhibitor |

This table is based on data from available research literature. IC₅₀ values can vary depending on the experimental conditions.

Computational and In Silico Approaches to this compound SAR

While specific computational and in silico studies focused exclusively on this compound are not widely reported, these methods are invaluable tools for understanding the SAR of complex natural products.

Molecular Modeling and Docking: Molecular modeling can be employed to generate three-dimensional structures of this compound and its analogs. These models can then be used in molecular docking simulations to predict their binding mode within the IP₃ receptor's binding site. Such studies can help to:

Identify key amino acid residues that interact with the ligand.

Rationalize the observed SAR, for example, why a particular stereoisomer is more active.

Explain how substituents, such as hydroxyl groups, can enhance or decrease binding affinity.

For instance, docking studies could reveal the formation of specific hydrogen bonds between the hydroxyl groups of a C9/C9' hydroxylated analog and the receptor, providing a structural basis for its altered activity profile.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. For this compound and its analogs, a QSAR model could be developed using various molecular descriptors, such as steric, electronic, and hydrophobic parameters. Such a model could then be used to:

Predict the activity of novel, unsynthesized analogs.

Guide the design of more potent and selective inhibitors.

Identify the most important physicochemical properties that govern the bioactivity of this class of compounds.

Although the application of these computational methods to this compound has not been extensively published, they represent a powerful approach to further elucidate its SAR and to guide the rational design of new therapeutic agents based on its unique scaffold.

Preclinical Biological Assessments of Demethylxestospongine B

In Vitro Cellular Efficacy Studies

In vitro research has provided the foundational understanding of Demethylxestospongine B's biological effects at the cellular level, exploring its impact on both cancerous and non-cancerous cells and elucidating its role in specific signaling cascades.

Studies have indicated that this compound exhibits a selective cytotoxic effect on cancer cells. Research involving its parent compound family, the xestospongins, and the scalable synthesis of dmXeB has demonstrated its ability to induce significant and selective cell death in various cancer cell lines, including those of metastatic origin, while having a minimal impact on non-malignant cells nih.gov. This selectivity is attributed to its mechanism of disrupting the constitutive transfer of calcium from the endoplasmic reticulum to the mitochondria, a process upon which many cancer cells are heavily reliant for their bioenergetic needs nih.gov.

While the broad-spectrum selective anticancer activity has been established, specific quantitative efficacy data for this compound in the MDA-MB-231 (human breast adenocarcinoma) and HCT-116 (human colorectal carcinoma) cell lines are not detailed in the currently available scientific literature.

Table 1: General Cellular Efficacy of this compound

| Cell Type | Effect | Implication |

|---|---|---|

| Various Cancer Cell Lines | Induces selective cell death | Potential as a targeted anticancer agent |

The effects of this compound have been evaluated in several non-malignant cell models, with the most detailed research focusing on hepatic stellate cells (HSCs), which are centrally involved in the progression of liver fibrosis rug.nlnih.gov. In this context, dmXeB demonstrated significant anti-fibrotic properties. It effectively inhibited the proliferation, migration, and activation of HSCs, key processes in the development of fibrosis nih.gov. Notably, these effects were achieved without inducing toxicity in primary rat hepatocytes or human liver organoids, underscoring its potential therapeutic window nih.gov.

Further investigations have noted a modest impact on the viability of the non-tumorigenic breast epithelial cell line MCF10A, as well as primary fibroblasts and primary lymphocytes, following 24-hour exposure to the compound mdpi.com. Specific studies detailing the effects of this compound on astrocytes or pheochromocytoma cells have not been reported in the reviewed literature.

Table 2: Observed Effects of this compound on Non-Malignant Cells

| Cell System | Key Finding | Reference |

|---|---|---|

| Primary Rat Hepatic Stellate Cells (HSCs) | Inhibition of proliferation, migration, and activation | nih.gov |

| Primary Rat Hepatocytes | No observed toxicity | nih.gov |

| Human Liver Organoids | No observed toxicity | nih.gov |

| MCF10A (Non-tumorigenic breast) | Modest impact on viability | mdpi.com |

| Primary Fibroblasts | Modest impact on viability | mdpi.com |

The primary mechanism of action for this compound is the potent and selective inhibition of the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R) nih.govnih.gov. The IP3R is a crucial intracellular channel that mediates the release of calcium (Ca2+) from the endoplasmic reticulum (ER) into the cytoplasm nih.govmdpi.com. This process is a cornerstone of calcium signaling, which regulates a vast array of cellular functions, from gene transcription to metabolism and cell death mdpi.comfrontiersin.org.

By blocking the IP3R, dmXeB disrupts the constitutive flow of Ca2+ from the ER to the mitochondria nih.gov. This interruption has profound effects on mitochondrial metabolism. In activated hepatic stellate cells, dmXeB was shown to suppress mitochondrial respiration and inhibit enzymes of the TCA cycle, leading to a state of bioenergetic stress rug.nlnih.gov. This crisis in energy production is characterized by the activation of AMP-activated protein kinase (AMPK) and autophagy, cellular processes that respond to metabolic stress nih.gov. Because neuronal function is heavily dependent on precise calcium homeostasis and signaling for processes like neurotransmission and synaptic plasticity, the ability of dmXeB to modulate IP3R channels makes it a significant tool for neurobiological research nih.govnih.gov.

Future Directions in Demethylxestospongine B Research

Rational Design and Synthesis of Advanced Demethylxestospongine B Derivatives

The development of advanced derivatives of this compound through rational design and synthesis is a promising avenue for enhancing its therapeutic properties. This approach involves systematically modifying the chemical structure of the parent compound to improve its potency, selectivity, and pharmacokinetic profile.

Structure-Activity Relationship (SAR) Studies: A crucial first step in the rational design of new derivatives is the establishment of a comprehensive structure-activity relationship (SAR) profile. SAR studies aim to identify the key structural features of a molecule that are responsible for its biological activity. By synthesizing a library of analogs with systematic modifications to different parts of the this compound scaffold, researchers can elucidate which functional groups and structural motifs are critical for its interaction with its biological targets. For instance, modifications to the oxaquinolizidine rings, the macrocyclic core, and the side chains could reveal insights into the molecular determinants of its activity.

Computational Modeling and Design: In conjunction with experimental SAR studies, computational modeling can accelerate the design of novel derivatives. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can be employed to predict the binding affinity and activity of virtual compounds. These in silico methods can help prioritize the synthesis of the most promising candidates, thereby saving time and resources.

Synthetic Strategies for Diversification: The complex, three-dimensional structure of this compound presents significant synthetic challenges. However, advancements in synthetic organic chemistry offer opportunities to create a diverse range of derivatives. Strategies such as late-stage functionalization, where modifications are introduced in the final steps of the synthesis, can be particularly useful for rapidly generating a library of analogs from a common intermediate. Furthermore, the development of more efficient and scalable total syntheses will be essential for producing sufficient quantities of these derivatives for biological evaluation.

The table below outlines potential modifications to the this compound scaffold and the anticipated impact on its properties, which could guide future synthetic efforts.

| Structural Modification | Rationale | Potential Impact |

| Modification of the oxaquinolizidine rings | These rings are likely key for target interaction. | Altered binding affinity and selectivity. |

| Alteration of the macrocycle size | The macrocyclic core influences the overall conformation. | Changes in conformational flexibility and target binding. |

| Introduction of polar functional groups | To improve physicochemical properties. | Enhanced aqueous solubility and bioavailability. |

| Variation of stereochemistry | The stereocenters are crucial for the 3D shape. | Modulation of target binding and specificity. |

Deeper Exploration of Uncharacterized Molecular Targets and Signaling Pathways

While the IP3 receptor is a known target of this compound, it is plausible that this complex natural product interacts with other cellular components, leading to a broader range of biological effects. A deeper exploration of its uncharacterized molecular targets and the signaling pathways it modulates is crucial for a comprehensive understanding of its mechanism of action and for identifying new therapeutic opportunities.

Chemical Proteomics for Target Deconvolution: A powerful approach for identifying the molecular targets of a small molecule is chemical proteomics. This technique utilizes a chemically modified version of the compound of interest to "fish out" its binding partners from a complex cellular lysate. The captured proteins can then be identified using mass spectrometry. Applying chemical proteomics to this compound could reveal novel, direct binding partners beyond the IP3 receptor.

Proteomic and Transcriptomic Profiling: Global profiling of cellular changes in response to treatment with this compound can provide valuable clues about its downstream signaling effects. Proteomic approaches can identify changes in protein expression and post-translational modifications, while transcriptomic analyses can reveal alterations in gene expression. These unbiased, system-wide analyses can help to map the signaling pathways that are perturbed by the compound, even in the absence of direct binding to a specific protein in that pathway.

Investigating Downstream Effects of IP3R Modulation: The inhibition of IP3 receptors by this compound leads to the modulation of intracellular calcium signaling. While calcium is a ubiquitous second messenger involved in a vast array of cellular processes, the specific downstream consequences of its modulation by this compound are not fully understood. Future research should focus on elucidating how the altered calcium dynamics affect specific signaling cascades, such as those involved in cell proliferation, apoptosis, and metabolism, in various disease contexts.

The following table summarizes potential methodologies for exploring novel targets and pathways of this compound.

| Methodology | Objective | Potential Discoveries |

| Affinity-based Chemical Proteomics | Identify direct binding partners. | Novel protein targets and off-targets. |

| Global Proteomics (e.g., SILAC) | Quantify changes in protein expression. | Identification of regulated pathways. |

| Phosphoproteomics | Analyze changes in protein phosphorylation. | Insights into kinase signaling cascades. |

| Transcriptomics (e.g., RNA-seq) | Measure changes in gene expression. | Identification of affected transcription factors and gene networks. |

Strategies for Enhancing Translational Impact in Preclinical Development

For a promising bioactive compound like this compound to progress from a laboratory curiosity to a potential therapeutic agent, several preclinical development hurdles must be overcome. Strategies aimed at enhancing its translational impact are therefore of paramount importance.

Improving Bioavailability: A major challenge for many natural products, particularly large and complex molecules like this compound, is poor oral bioavailability. This can be due to low aqueous solubility, poor membrane permeability, and susceptibility to metabolic degradation. To address these issues, various formulation strategies can be explored. These include the use of lipid-based delivery systems such as liposomes and self-emulsifying drug delivery systems (SEDDS), which can enhance the solubility and absorption of hydrophobic drugs. nih.govresearchgate.net Nanoparticle-based formulations can also be developed to improve the pharmacokinetic properties of the compound. nih.gov

Development of Targeted Delivery Systems: To increase the therapeutic efficacy and reduce potential off-target effects, targeted drug delivery systems can be designed. This involves conjugating this compound to a targeting moiety, such as an antibody or a peptide, that specifically recognizes a receptor or antigen on the surface of diseased cells. This approach can concentrate the drug at the site of action, thereby increasing its local concentration and minimizing systemic exposure.

Preclinical Efficacy and Safety Assessment: Rigorous preclinical evaluation in relevant animal models of disease is essential to establish the therapeutic potential of this compound and its derivatives. These studies should be designed to assess not only the efficacy of the compound but also its safety profile. A thorough understanding of its pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics is crucial for determining the appropriate dosing regimen and for predicting its behavior in humans. nih.gov

The table below outlines key strategies to improve the preclinical development of this compound.

| Strategy | Approach | Goal |

| Formulation Development | Lipid-based formulations (liposomes, SEDDS), Nanoparticles | Enhance oral bioavailability and solubility. |

| Targeted Delivery | Antibody-drug conjugates, Peptide-drug conjugates | Increase efficacy and reduce systemic toxicity. |

| Pharmacokinetic Profiling | In vivo studies in animal models | Understand ADME properties and optimize dosing. |

| In Vivo Efficacy Studies | Disease-relevant animal models | Demonstrate therapeutic proof-of-concept. |

By systematically addressing these future directions, the scientific community can unlock the full therapeutic potential of this compound, paving the way for the development of novel and effective treatments for a range of diseases.

Q & A

Q. What are best practices for integrating multi-omics data to elucidate this compound’s mechanisms?

Q. How to ensure ethical integrity when reporting negative or inconclusive results?

- Methodological Answer : Follow COPE guidelines: disclose all data (including failed experiments) in preprints or data repositories. Use neutral language (e.g., "no significant association observed") and discuss methodological limitations (e.g., sample size, detection limits) to contextualize findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.